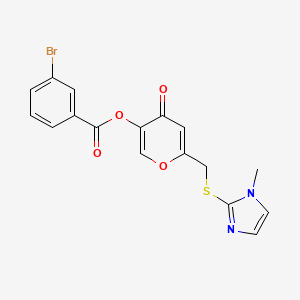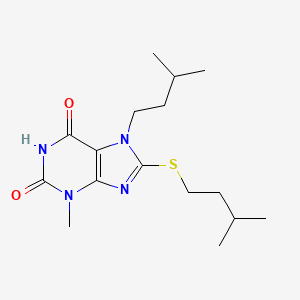
7-isopentyl-8-(isopentylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-isopentyl-8-(isopentylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as IPTG, is a synthetic molecule that is widely used in molecular biology research. IPTG is a potent inducer of the lac operon in Escherichia coli, which makes it a valuable tool for studying gene expression.
科学的研究の応用
Purine Alkaloids in Marine Organisms
Research has identified new purine alkaloids with weak cytotoxicity toward human cancer cell lines from marine organisms, indicating potential therapeutic applications. These findings from the South China Sea gorgonian Subergorgia suberosa demonstrate the diverse biological activities of purine derivatives in marine ecology and their potential for drug discovery (Qi, Zhang, & Huang, 2008).
Ionisation and Methylation of Purine Diones
Studies on the ionisation and methylation reactions of purine-6,8-diones reveal insights into their chemical properties. These findings contribute to understanding the chemical behavior of purine derivatives, which could influence their applications in medicinal chemistry (Rahat, Bergmann, & Tamir, 1974).
Methylxanthines' Therapeutic Potential
Research into the topology of interactions in pharmaceutically relevant polymorphs of methylxanthines highlights the importance of intra- and intermolecular interactions in determining biological activity. This study provides a foundation for designing drugs targeting specific receptors, leveraging the structural nuances of purine derivatives (Latosińska et al., 2014).
Purine Studies in Medicinal Chemistry
Investigations into the methylation and reduction of various purine diones have contributed to a deeper understanding of their stereochemistry and potential modifications for therapeutic uses. These studies lay the groundwork for synthesizing novel purine-based compounds with desired biological activities (Armarego & Reece, 1976).
Novel Synthesis Approaches
Innovative synthesis methods for purine diones, like the reported new synthesis of 7-methyl-8-oxoguanosine, demonstrate the continuous evolution of synthetic strategies in purine chemistry. Such advancements enable the creation of diverse purine derivatives for potential biomedical applications (Kini, Hennen, & Robins, 1987).
特性
IUPAC Name |
3-methyl-7-(3-methylbutyl)-8-(3-methylbutylsulfanyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2S/c1-10(2)6-8-20-12-13(19(5)15(22)18-14(12)21)17-16(20)23-9-7-11(3)4/h10-11H,6-9H2,1-5H3,(H,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UREHYMIMBDHZPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1SCCC(C)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-isopentyl-8-(isopentylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

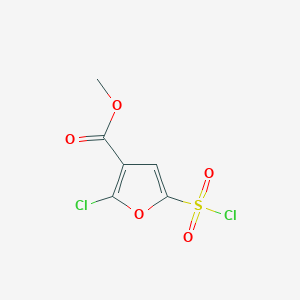
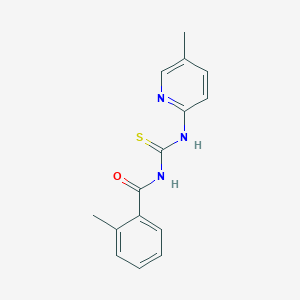
![1'-(2,5-Dichlorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2995638.png)
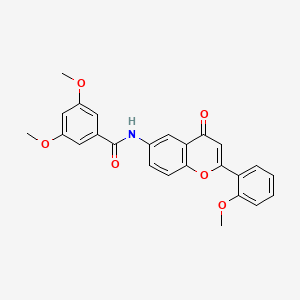

![6-(2,6-dimethylmorpholine-4-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2995642.png)
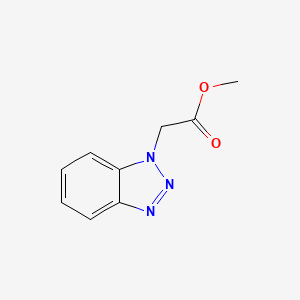
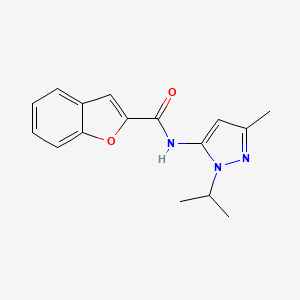

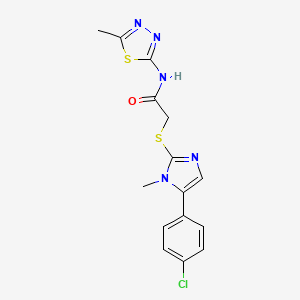
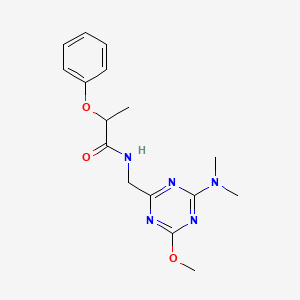
![3-acetamido-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2995649.png)
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2995658.png)
